3,5-dichloro-6-methyl-1H-indazole
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Overview
Description
3,5-Dichloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of chlorine and methyl groups on the indazole ring enhances its chemical properties, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
It’s known that indazole derivatives can interact with a variety of targets, including tyrosine kinases and various cell growth pathways .
Mode of Action
Indazole derivatives have been shown to inhibit cell growth , suggesting that they may interact with their targets to disrupt normal cell proliferation
Result of Action
Some indazole derivatives have been shown to inhibit cell growth , suggesting that 3,5-dichloro-6-methyl-1H-indazole may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloroaniline with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Scientific Research Applications
3,5-Dichloro-6-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1H-indazole: Lacks the methyl group, which may affect its chemical and biological properties.
6-Methyl-1H-indazole: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichloro-2-methyl-1H-indazole: Similar structure but with the methyl group at a different position, leading to variations in properties.
Uniqueness
3,5-Dichloro-6-methyl-1H-indazole is unique due to the specific positioning of the chlorine and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-6-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSJZSBKUCGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744349 |
Source
|
Record name | 3,5-Dichloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-10-7 |
Source
|
Record name | 3,5-Dichloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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